L-3-Cyanoalanine, also known as L-beta-cyanoalanine, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-3-Cyanoalanine is soluble (in water) and an extremely strong acidic compound (based on its pKa). L-3-Cyanoalanine can be converted into gamma-glutamyl-beta-cyanoalanine. Outside of the human body, L-3-cyanoalanine can be found in a number of food items such as garden cress, turnip, cherimoya, and towel gourd. This makes L-3-cyanoalanine a potential biomarker for the consumption of these food products.
3-cyano-L-alanine is a cyanoamino acid that is the 3-cyano-derivative of L-alanine. It has a role as an Escherichia coli metabolite, a human metabolite and a mouse metabolite. It is a cyanoamino acid and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of a 3-cyano-L-alaninate. It is a tautomer of a 3-cyano-L-alanine zwitterion.
Glycine ethyl ester hydrochloride
CAS No.: 623-33-6
VCID: VC21540677
Molecular Formula: C4H10ClNO2
Molecular Weight: 139.58 g/mol
* For research use only. Not for human or veterinary use.

Description |
Glycine ethyl ester hydrochloride, also known as ethyl glycinate hydrochloride, is a chemical compound with the molecular formula CHNO HCl. It is widely used in various fields, including pharmaceutical development, biochemical research, food industry applications, agricultural formulations, and cosmetic products . Pharmaceutical DevelopmentGlycine ethyl ester hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders . Its role in peptide synthesis makes it crucial for developing drugs with specific biological activities. Biochemical ResearchIn biochemical studies, this compound is used to investigate amino acid and protein synthesis. It provides insights into metabolic pathways and cellular functions, aiding in understanding biological processes at a molecular level . Food IndustryThe compound is employed as a flavor enhancer and preservative, improving the taste and extending the shelf life of food products . Agricultural ApplicationsIt is utilized in the formulation of certain fertilizers and pesticides, enhancing nutrient uptake in plants . Cosmetic FormulationsGlycine ethyl ester hydrochloride is incorporated into skincare products for its moisturizing properties, helping to improve skin hydration and texture . Carboxyl-Footprinting StudiesGlycine ethyl ester is used in conjunction with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins. This protocol allows for the specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins under aqueous conditions at physiological pH . Safety and Handling
Chemical SynthesisGlycine ethyl ester hydrochloride can be used in the preparation of ethyl diazoacetate, a compound with significant synthetic utility but also hazardous properties . |
---|---|
CAS No. | 623-33-6 |
Product Name | Glycine ethyl ester hydrochloride |
Molecular Formula | C4H10ClNO2 |
Molecular Weight | 139.58 g/mol |
IUPAC Name | ethyl 2-aminoacetate;hydrochloride |
Standard InChI | InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H |
Standard InChIKey | BXRLWGXPSRYJDZ-VKHMYHEASA-N |
Isomeric SMILES | C(C#N)[C@@H](C(=O)[O-])[NH3+] |
SMILES | CCOC(=O)CN.Cl |
Canonical SMILES | C(C#N)C(C(=O)[O-])[NH3+] |
Related CAS | 459-73-4 (Parent) |
Synonyms | 3-Cyano-L-alanine;beta-Cyano-L-alanine;L-Alanine,3-cyano-;6232-19-5;(2S)-2-amino-3-cyanopropanoicacid;L-beta-Cyanoalanine;3-Cyanoalanine;BXRLWGXPSRYJDZ-VKHMYHEASA-N;L-3-Cyanoalanine;AmbotzHAA5740;.beta.-Cyano-L-alanine;AC1L97YB;C9650_SIGMA;SCHEMBL149790;GTPL8859;CHEBI:16934;CTK2F3577;L-2-Amino-3-cyanopropanoicacid;MolPort-003-940-876;ZINC901380;KM0597;AKOS006275063;AM003035;AI3-51827;V6942 |
PubChem Compound | 2723640 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume